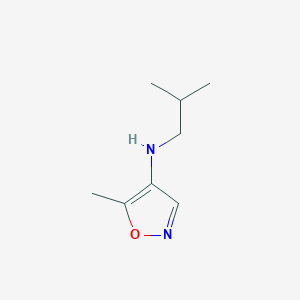![molecular formula C30H44N3O9P3 B12869762 4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine](/img/structure/B12869762.png)
4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine is an organic compound with the molecular formula C20H30N2O6P2 It is a derivative of bipyridine, characterized by the presence of diethoxyphosphorylmethyl groups attached to the pyridine rings
準備方法
The synthesis of 4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex organic molecules.
化学反応の分析
4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the diethoxyphosphorylmethyl groups can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could lead to the formation of phosphine derivatives.
科学的研究の応用
4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials, such as catalysts and polymers, due to its unique chemical properties
作用機序
The mechanism of action of 4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, such as enzyme activity and signal transduction. The compound’s structure allows it to interact with specific sites on proteins, potentially inhibiting or activating their functions .
類似化合物との比較
Similar compounds to 4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine include other bipyridine derivatives and phosphonate-containing molecules. These compounds share structural similarities but differ in their functional groups and chemical properties. For example:
2,2’-bipyridine: A simpler bipyridine derivative without the diethoxyphosphorylmethyl groups.
4,4’-bis(diethylphosphonomethyl)-2,2’-bipyridine: Another bipyridine derivative with different phosphonate groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
特性
分子式 |
C30H44N3O9P3 |
|---|---|
分子量 |
683.6 g/mol |
IUPAC名 |
4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C30H44N3O9P3/c1-7-37-43(34,38-8-2)21-24-13-15-31-27(17-24)29-19-26(23-45(36,41-11-5)42-12-6)20-30(33-29)28-18-25(14-16-32-28)22-44(35,39-9-3)40-10-4/h13-20H,7-12,21-23H2,1-6H3 |
InChIキー |
LRWSKHATFQSIRC-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CC1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)CP(=O)(OCC)OCC)CP(=O)(OCC)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


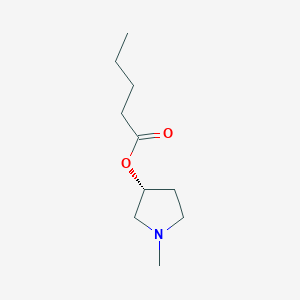
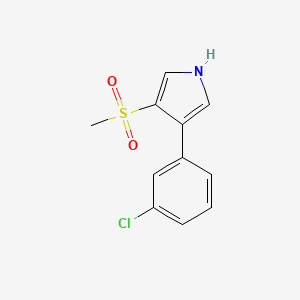
![7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B12869700.png)

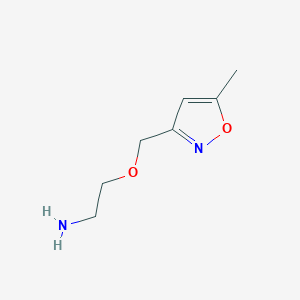
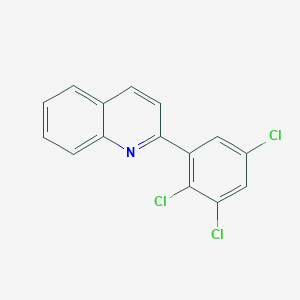
![4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12869728.png)
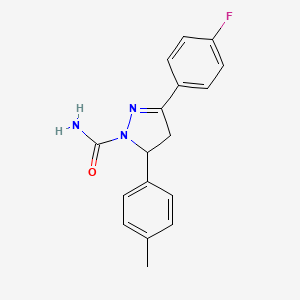
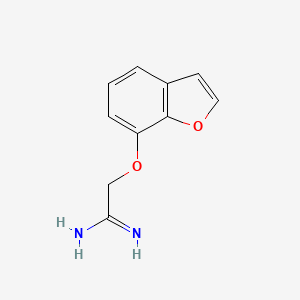
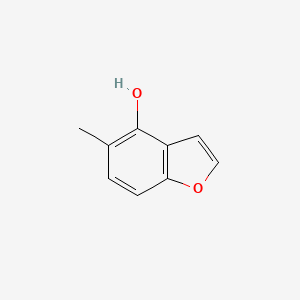
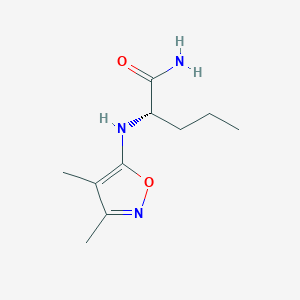
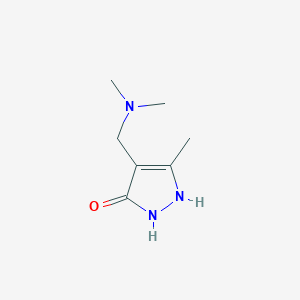
![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12869754.png)
